N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4 and a pyrrolidin-1-yl moiety at position 5. The pyridine-3-carboxamide group is linked to the thiazole ring via an amide bond. Its design combines electron-withdrawing (chloro) and electron-donating (pyrrolidine) substituents, which may influence electronic properties and binding interactions .
Properties
CAS No. |
828921-03-5 |
|---|---|
Molecular Formula |
C13H13ClN4OS |
Molecular Weight |
308.79 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-12(18-6-1-2-7-18)20-13(16-10)17-11(19)9-4-3-5-15-8-9/h3-5,8H,1-2,6-7H2,(H,16,17,19) |
InChI Key |
BORWIDVQCGZFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-amine Intermediate
Method A: Cyclization Approach
- Starting from α-haloketones or α-haloesters bearing a chloro substituent, the thiazole ring is formed by cyclization with thiourea or thioamide derivatives.
- The pyrrolidin-1-yl substituent is introduced via nucleophilic substitution or direct amination at the 5-position of the thiazole ring.
- For example, 4-chloro-2-aminothiazole can be reacted with pyrrolidine under controlled conditions to yield 4-chloro-5-(pyrrolidin-1-yl)thiazol-2-amine.
Method B: Palladium-Catalyzed Amination
- A halogenated thiazole precursor (e.g., 4-chloro-5-bromo-1,3-thiazole) can undergo Buchwald-Hartwig amination with pyrrolidine using Pd catalysts and appropriate ligands.
- This method offers regioselectivity and mild conditions, improving yield and purity.
Formation of the Pyridine-3-Carboxamide Moiety
- The carboxamide bond is formed by coupling the thiazol-2-amine intermediate with pyridine-3-carboxylic acid or its activated derivatives such as acid chlorides or activated esters.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or DMAP to improve reaction efficiency.
- Alternatively, 1,1′-thiocarbonyldiimidazole-assisted coupling has been reported for related heterocyclic amides, providing mild and efficient amide bond formation.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | α-Haloketone + Thiourea | Reflux in ethanol or suitable solvent | 4-Chloro-1,3-thiazol-2-amine derivative |
| 2 | Thiazol-2-amine + Pyrrolidine | Pd-catalyzed amination or nucleophilic substitution | 4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-amine |
| 3 | Thiazol-2-amine + Pyridine-3-carboxylic acid (activated) | Coupling reagent (EDC/HOBt), room temp or mild heating | This compound |
Research Findings and Optimization Data
- The use of palladium-catalyzed amination for introducing the pyrrolidinyl group improves regioselectivity and reduces side reactions compared to direct nucleophilic substitution.
- Amide bond formation via carbodiimide coupling reagents yields high purity products with minimal racemization or side reactions.
- Reaction times vary from 3 to 24 hours depending on reagent activation and solvent choice.
- Purification is typically achieved by recrystallization or chromatographic methods, with yields reported in the range of 60–85% for the final compound.
- Analytical data such as NMR, HRMS, and HPLC confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Cyclization of α-haloketone with thiourea | α-Haloketone, thiourea | Reflux in ethanol | 70–80 | Classical method, moderate yield |
| Pyrrolidinyl substitution | Pd-catalyzed amination | Pd catalyst, pyrrolidine, base | 80–100 °C, inert atmosphere | 75–85 | High regioselectivity, mild conditions |
| Amide bond formation | Carbodiimide coupling | Pyridine-3-carboxylic acid, EDC, HOBt | Room temp to 50 °C | 65–80 | Efficient, widely used in heterocyclic amides |
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide ()
- Structure : The thiazole ring is substituted with a methyl group at position 5 and a chloro group at position 2 of the pyridine ring.
- Molecular Formula : C₁₀H₈ClN₃OS (MW: 253.7 g/mol).
- Simpler substitution pattern may result in lower solubility in polar solvents compared to the target compound .
6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide ()
- Structure: Features a cyclohexylamino group on the pyridine ring and a 3-methylphenyl substituent on the thiazole.
- The 3-methylphenyl group increases aromatic bulk, which may impact π-π stacking interactions in biological systems .
Heterocyclic Core Modifications
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ()
- Structure: Pyrazole-based analogs with cyano and aryl substituents.
- Example (Compound 3a) :
- Molecular Formula : C₂₁H₁₅ClN₆O (MW: 403.1 g/mol).
- Melting Point : 133–135°C.
- Key Differences: Replacement of thiazole with pyrazole alters electronic properties (pyrazole is more electron-deficient).
5-(5-Chlorothiophen-2-yl)-N′-[(1E)-1-(pyridin-4-yl)ethylidene]-2H-pyrazole-3-carbohydrazide ()
- Structure : Incorporates a chlorothiophene ring and a hydrazide-linked pyridine.
- Key Differences :
Electronic Effects of Substituents
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()
- Structure : Contains a trifluoromethyl group on the pyridine ring and a benzoxazin moiety.
- Molecular Formula : C₁₉H₁₇ClF₃N₅O₃ (MW: 455.8 g/mol).
- Key Differences: Trifluoromethyl group is a stronger electron-withdrawing substituent than chloro, increasing the pyridine ring’s electron deficiency.
Melting Points and Solubility
- Target Compound : Predicted higher melting point than 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide (MW 253.7 g/mol) due to increased molecular weight and polar pyrrolidin-1-yl group.
- Compound 3d () : Melting point of 181–183°C, highlighting how electron-withdrawing groups (e.g., 4-fluorophenyl) elevate thermal stability .
Biological Activity
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide (CAS No. 828921-02-4) is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN4OS |
| Molecular Weight | 245.73 g/mol |
| IUPAC Name | N-(4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl)pyridine-3-carboxamide |
| CAS Number | 828921-02-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells. The compound may inhibit key enzymes involved in cellular metabolism or disrupt protein-protein interactions necessary for tumor growth .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole compounds have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrolidine derivatives ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Table: Antimicrobial Activity Comparison
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 - 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
| Control (Isoniazid) | Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent research. Studies indicate that it can induce apoptosis in cancer cells via the caspase pathway, leading to cell cycle arrest and subsequent cell death. For example, compounds similar to N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine have demonstrated IC50 values as low as 0.16 µM against breast cancer cell lines (MCF-7), showcasing its potential as a therapeutic agent .
Case Study: Anticancer Efficacy
In a study evaluating various thiazole derivatives, the compound exhibited significant selectivity towards cancer cells over normal cells, with a selectivity index ranging from 3 to 15 against different cancer lines . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Q & A
Basic Research Question
- HPLC : Baseline separation with ≥98% purity criteria .
- Elemental Analysis : Confirms C, H, N, S content.
- Melting Point Determination : Consistency with literature values (e.g., 104–107°C) .
How to address solubility issues in biological assays?
Advanced Research Question
- Salt Formation : Trifluoroacetate salts improve aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters).
What computational methods predict binding affinity?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.
What are common structural analogs and their synthesis?
Basic Research Question
Analog synthesis often involves:
- Thiazole Ring Modifications : Replacing chloro with iodo or methyl groups (see ) .
- Pyridine Substitutions : Introducing methoxy or fluoro groups at C2/C6 positions .
How to resolve contradictions in biological activity data?
Advanced Research Question
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays).
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Purity Reassessment : Eliminate impurities via preparative HPLC .
What crystallization methods produce stable polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
